Potent Mcl-1 Inhibition via a 3-Phenylthiophene-2-sulfonamide Core
A derivative of N-Phenylthiophene-2-sulfonamide, specifically 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide, demonstrates sub-micromolar binding affinity to the anti-apoptotic protein Mcl-1. This is a key differentiation point, as Mcl-1 is a high-value target in oncology . The optimized derivative, FWJ-D5, achieved a Ki of ~0.4 µM against Mcl-1 and good cytotoxicity (IC50 < 10 µM) in several tumor cell lines .
| Evidence Dimension | Binding Affinity (Ki) to Mcl-1 |
|---|---|
| Target Compound Data | Ki ~0.4 µM (for derivative FWJ-D5) |
| Comparator Or Baseline | Benchmark: Unoptimized 3-phenylthiophene-2-sulfonamide core compounds with lower affinity |
| Quantified Difference | Achieved sub-micromolar binding affinity; improvement over earlier core compounds. |
| Conditions | TR-FRET binding assay and cell viability assays on tumor cell lines (e.g., RS4;11). |
Why This Matters
This data demonstrates that the N-Phenylthiophene-2-sulfonamide scaffold can be optimized to achieve potent and selective Mcl-1 inhibition, a desirable trait for developing next-generation cancer therapeutics to overcome drug resistance.
